Chrysin-7-O-glucuronide
Overview
Description
Chrysin-7-O-glucuronide is a flavonoid compound derived from chrysin, a naturally occurring flavone found in various plants such as Scutellaria baicalensis. This compound is known for its antioxidant properties and has been studied for its potential therapeutic applications .
Mechanism of Action
Target of Action
Chrysin-7-O-glucuronide, a flavonoid glucuronide, is an active metabolite of chrysin . It primarily targets various enzymes and transporters. It inhibits α-glucosidase, α-amylase, and neuraminidase . It also inhibits organic anion transporting polypeptide (OATP) isoforms OATP1A2, OATP1B1, OATP1B3, and OATP2B1, as well as breast cancer resistance protein (BCRP) and multidrug resistance-associated protein 2 (MRP2) .
Mode of Action
This compound interacts with its targets, leading to changes in their function. For instance, it inhibits the activity of α-glucosidase, α-amylase, and neuraminidase, enzymes involved in carbohydrate metabolism and viral infections . It also inhibits the function of OATP isoforms, BCRP, and MRP2, which are involved in the transport of various endogenous and exogenous substances across cell membranes .
Biochemical Pathways
This compound affects various biochemical pathways. By inhibiting α-glucosidase and α-amylase, it can impact carbohydrate metabolism . Its inhibition of neuraminidase can affect viral replication . By inhibiting OATP isoforms, BCRP, and MRP2, it can influence the transport and distribution of various substances within the body .
Pharmacokinetics
This compound is formed from chrysin by various UDP-glucuronosyltransferase (UGT) isoforms, including UGT1A3, UGT1A6, and UGT1A9 .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to have antioxidant activity . In addition, it has been found to have anticancer activity, as it can inhibit the growth of various types of cancer cells . It also has potential antiviral activity, as suggested by its ability to inhibit neuraminidase .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability of chrysin, the parent compound of this compound, can be enhanced by certain drug delivery systems . More research is needed to fully understand how environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Chrysin-7-O-glucuronide has been found to interact with the main protease (M pro) responsible for the replication of SARS-CoV-2 virus . The interactions between this compound and M pro are highly consistent with that of Remdesivir , suggesting that this compound could potentially inhibit the enzyme.
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chrysin-7-O-glucuronide can be synthesized through the glucuronidation of chrysin. This process typically involves the use of glucuronosyltransferase enzymes that catalyze the transfer of glucuronic acid to the hydroxyl group at the 7th position of chrysin. The reaction conditions often include a suitable buffer system and cofactors such as uridine diphosphate glucuronic acid .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches using engineered microorganisms. For instance, Escherichia coli can be genetically modified to express the necessary enzymes for glucuronidation, allowing for large-scale production of the compound .
Chemical Reactions Analysis
Types of Reactions: Chrysin-7-O-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its aglycone form, chrysin.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various alkylating agents can be employed under mild conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
Chrysin-7-O-glucuronide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glucuronidation processes and the behavior of flavonoids under different chemical conditions.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties, which are relevant in various biological systems.
Medicine: Research has shown potential therapeutic effects in treating conditions such as cancer, neurodegenerative diseases, and cardiovascular diseases.
Industry: It is used in the development of nutraceuticals and functional foods due to its health-promoting properties .
Comparison with Similar Compounds
- Wogonin-7-O-glucuronide
- Baicalein-7-O-glucuronide (Baicalin)
Comparison: Chrysin-7-O-glucuronide is unique due to its specific hydroxylation pattern and glucuronidation at the 7th position. This structural feature contributes to its distinct antioxidant and anti-inflammatory properties compared to other similar compounds like wogonin-7-O-glucuronide and baicalein-7-O-glucuronide .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O10/c22-11-6-10(29-21-18(26)16(24)17(25)19(31-21)20(27)28)7-14-15(11)12(23)8-13(30-14)9-4-2-1-3-5-9/h1-8,16-19,21-22,24-26H,(H,27,28)/t16-,17-,18+,19-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRSJGHHZXBATQ-ZFORQUDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801345726 | |
Record name | Chrysin-7-O-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801345726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35775-49-6 | |
Record name | Chrysin-7-O-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801345726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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